1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-[4-(trifluoromethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex heterocyclic compound that features a unique combination of benzothiazole, pyrazole, and thiazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
The synthesis of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions to form the benzothiazole ring . The pyrazole and thiazepine rings are then introduced through multi-step reactions involving diazo-coupling, Knoevenagel condensation, and Biginelli reactions . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic derivatives .
Scientific Research Applications
1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase . Additionally, the compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar compounds to 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE include other benzothiazole derivatives and pyrazole-thiazepine hybrids . These compounds share similar structural features but differ in their substituents and biological activities. For example:
Benzothiazole derivatives: These compounds often exhibit antimicrobial and anticancer properties.
Pyrazole-thiazepine hybrids: These compounds are known for their anti-inflammatory and analgesic activities.
The uniqueness of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its combination of structural motifs, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H17F3N4O2S2 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-[4-(trifluoromethyl)phenyl]-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C22H17F3N4O2S2/c1-11-18-19(12-3-5-13(6-4-12)22(23,24)25)32-10-17(30)27-20(18)29(28-11)21-26-15-8-7-14(31-2)9-16(15)33-21/h3-9,19H,10H2,1-2H3,(H,27,30) |
InChI Key |
GTNMODCMOWGXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)C(F)(F)F)C4=NC5=C(S4)C=C(C=C5)OC |
Origin of Product |
United States |
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